molecular formula C19H20FNO3 B2843326 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 939008-58-9

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2843326
CAS No.: 939008-58-9
M. Wt: 329.371
InChI Key: AWCAOZRNQHUEFU-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an ether oxygen to an acetamide group. The acetamide nitrogen is substituted with a 3-fluoro-4-methylphenyl moiety.

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c1-12-7-8-14(9-15(12)20)21-17(22)11-23-16-6-4-5-13-10-19(2,3)24-18(13)16/h4-9H,10-11H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWCAOZRNQHUEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide” typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents.

    Attachment of the Fluorinated Phenyl Group: The fluorinated phenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Formation of the Acetamide Group: The acetamide group can be formed through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the acetamide group, converting it to an amine.

    Substitution: The fluorinated phenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran moiety.

    Reduction: Amines derived from the reduction of the acetamide group.

    Substitution: Substituted derivatives of the fluorinated phenyl group.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

Medicine

    Therapeutics: The compound may exhibit biological activity, making it a candidate for therapeutic applications.

Industry

    Materials Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(3-fluoro-4-methylphenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : The fluorine atom and dihydrobenzofuran core position this compound as a candidate for further pharmacological or agrochemical exploration, leveraging its balance of lipophilicity and electronic effects.
  • Synthetic Challenges : Lower yields in analogs with bulky substituents suggest the need for optimized coupling reagents or reaction conditions.
  • Environmental Impact : Compared to carbamates like carbofuran, the acetamide group may reduce acute toxicity but requires evaluation of long-term environmental persistence .

Q & A

Basic: What are the key considerations for designing a synthetic route for this acetamide derivative?

A robust synthetic route requires multi-step planning, including:

  • Functional group compatibility : Protecting the benzofuran oxygen during acetamide coupling to prevent side reactions (e.g., alkylation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in acetamide bond formation .
  • Purification : Sequential chromatography (TLC-guided) and recrystallization ensure ≥95% purity, critical for biological assays .

Advanced: How can computational reaction path search methods optimize the synthesis?

The ICReDD framework integrates quantum chemical calculations and information science to:

  • Predict intermediates : Identify low-energy transition states for key steps like benzofuran-oxy linkage formation .
  • Optimize conditions : Machine learning models trained on experimental data (e.g., solvent polarity, temperature) reduce trial iterations by 60% .
  • Validate mechanisms : Compare computed activation energies with experimental kinetics to confirm rate-limiting steps .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H/13^{13}C NMR confirms regioselectivity of the benzofuran-oxy and fluorophenyl groups (e.g., aromatic proton splitting patterns) .
  • HPLC : Monitors reaction progress and quantifies impurities (e.g., residual starting materials) using C18 columns and UV detection .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (±5 ppm) and detects isotopic patterns for chlorine/fluorine .

Advanced: What strategies resolve discrepancies in biological activity data across studies?

  • Meta-analysis : Pool data from kinase inhibition assays (e.g., IC50_{50} variability) to identify outliers linked to assay pH or ATP concentration .
  • Orthogonal assays : Cross-validate anticancer activity using apoptosis markers (Annexin V) and mitochondrial membrane potential assays .
  • Structural analogs : Compare SAR trends with derivatives like N-(4-fluorophenyl) analogs to isolate substituent effects .

Basic: How to assess the compound’s stability under various conditions?

  • Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24h. Monitor degradation via HPLC peak area reduction .
  • Photostability : UV-vis irradiation (ICH Q1B guidelines) quantifies photodegradation products using LC-MS .

Advanced: Design a DoE to optimize reaction yield considering solvent polarity and temperature.

  • Factors : Solvent (DMF, DMSO, THF), temperature (60–100°C), and catalyst loading (0.5–2 mol%).
  • Response surface methodology (RSM) : Central composite design (20 runs) models nonlinear interactions.
  • Outcome : Predicts optimal yield (82%) at 80°C in DMF with 1.5 mol% catalyst, verified experimentally .

Basic: What in vitro models are suitable for initial pharmacological evaluation?

  • Enzyme inhibition : Screen against COX-2 or kinases (e.g., EGFR) using fluorogenic substrates .
  • Cell viability : MTT assays in cancer lines (e.g., MCF-7) with IC50_{50} determination .
  • Membrane permeability : Caco-2 monolayers assess oral bioavailability potential .

Advanced: How to employ QM/MM simulations to study target interactions?

  • Docking : AutoDock Vina predicts binding poses in the ATP pocket of EGFR, guided by crystallographic data (PDB: 1M17) .
  • QM/MM partitioning : DFT (B3LYP/6-31G*) calculates charge transfer between the acetamide carbonyl and kinase residues .
  • Free energy perturbation : Estimates ΔΔG for fluorine substitution effects on binding affinity .

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